Octafluoroadipamide

Description

The exact mass of the compound Octafluoroadipamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 231449. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Octafluoroadipamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Octafluoroadipamide including the price, delivery time, and more detailed information at info@benchchem.com.

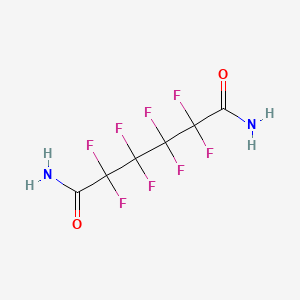

Structure

3D Structure

Properties

IUPAC Name |

2,2,3,3,4,4,5,5-octafluorohexanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F8N2O2/c7-3(8,1(15)17)5(11,12)6(13,14)4(9,10)2(16)18/h(H2,15,17)(H2,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVURUIRNGAQISR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(C(C(C(C(=O)N)(F)F)(F)F)(F)F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80310730 | |

| Record name | Octafluoroadipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-66-8 | |

| Record name | 355-66-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octafluoroadipamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80310730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5-Octafluorohexanediamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octafluoroadipamide

For Researchers, Scientists, and Drug Development Professionals

Octafluoroadipamide (CAS No. 355-66-8) , also known as 2,2,3,3,4,4,5,5-octafluorohexanediamide, is a fluorinated organic compound with potential applications in various scientific fields. This technical guide provides a comprehensive overview of its chemical properties, including its physicochemical characteristics, reactivity, and spectroscopic data, to support its use in research and development.

Core Chemical and Physical Properties

Octafluoroadipamide is a solid at room temperature with a high melting point, indicating strong intermolecular forces attributed to the presence of amide functionalities and the highly electronegative fluorine atoms. The perfluorinated carbon chain significantly influences its physical properties, contributing to its thermal stability.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₄F₈N₂O₂ | [1][2] |

| Molecular Weight | 288.1 g/mol | [1][2] |

| Melting Point | 237-242 °C (decomposes) | [1][2][3] |

| Boiling Point | 329.4 °C (at 760 mmHg) | [1] |

| Density (estimate) | 1.6219 g/cm³ | [1] |

| Vapor Pressure | 0.000178 mmHg at 25°C | [1] |

| Refractive Index | 1.359 | [1] |

| Solubility | N/A | [1] |

Spectroscopic Profile

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of Octafluoroadipamide. While a complete set of spectra is not publicly available, the following information can be inferred from general principles of spectroscopy for fluorinated amides.

Mass Spectrometry: A mass spectrum for Octafluoroadipamide is available through the NIST PFAS Anotated Library (LC/MS; ESI; MS2; R=17500; [M-H]-).[4] The fragmentation pattern would be expected to show losses of amide groups and fragments of the perfluorinated carbon chain.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing a broad singlet corresponding to the four protons of the two amide (-NH₂) groups. The chemical shift of these protons can be influenced by the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the amide groups and the carbons in the perfluorinated chain. The chemical shifts of the fluorinated carbons will be significantly influenced by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum is expected to show complex splitting patterns due to C-F and F-F couplings. The chemical shifts would be characteristic of a -(CF₂)₄- chain.

Infrared (IR) Spectroscopy: The IR spectrum of Octafluoroadipamide is expected to exhibit characteristic absorption bands for the following functional groups:

-

N-H stretching: Around 3400-3200 cm⁻¹ (two bands for the primary amide).

-

C=O stretching (Amide I band): Around 1680-1630 cm⁻¹.

-

N-H bending (Amide II band): Around 1640-1550 cm⁻¹.

-

C-F stretching: Strong absorptions in the region of 1300-1000 cm⁻¹.

Reactivity and Stability

Octafluoroadipamide's reactivity is largely dictated by the amide functional groups and the electron-withdrawing nature of the perfluorinated backbone.

-

Stability: The compound is expected to be thermally stable up to its melting point, after which it decomposes.[1][2] Upon heating to decomposition, it emits toxic fumes of fluorine and nitrogen oxides.[2]

-

Reactivity with Reducing Agents: It forms a dangerously unstable complex with strong reducing agents like lithium tetrahydroaluminate.[2]

-

Hydrolysis: The amide groups can undergo hydrolysis under acidic or basic conditions, although the electron-withdrawing effect of the perfluoroalkyl chain may influence the reaction rate compared to non-fluorinated amides.

-

Further Reactions: The amide groups can potentially be converted to other functional groups. For instance, dehydration could yield octafluoroadiponitrile, and hydrolysis followed by conversion to the acid chloride could produce octafluoroadipoyl chloride.[1]

Synthesis and Purification

While a detailed, step-by-step experimental protocol for the synthesis of Octafluoroadipamide is not available in the searched literature, a plausible synthetic route can be inferred from its upstream products. A common method for the preparation of amides is the reaction of the corresponding acid or acid derivative with ammonia.

Figure 1. A potential synthetic pathway for Octafluoroadipamide.

Experimental Protocol (Hypothetical):

-

Conversion of Perfluoroadipic Acid to Octafluoroadipoyl Chloride: Perfluoroadipic acid would be refluxed with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to yield the corresponding diacid chloride. The excess chlorinating agent would then be removed by distillation.

-

Amidation of Octafluoroadipoyl Chloride: The resulting octafluoroadipoyl chloride would be dissolved in an inert solvent and treated with an excess of ammonia (gas or aqueous solution) at low temperature to form Octafluoroadipamide.

-

Purification: The crude product would likely be purified by recrystallization from a suitable solvent. The choice of solvent would need to be determined experimentally.

Potential Applications in Research and Drug Development

The unique properties of fluorinated compounds make them of great interest in medicinal chemistry and materials science. While specific applications of Octafluoroadipamide are not well-documented, its structure suggests several areas of potential utility.

-

Drug Discovery: Fluorine substitution is a common strategy in drug design to modulate properties such as metabolic stability, lipophilicity, and binding affinity. As a diamide, Octafluoroadipamide could serve as a scaffold or building block for the synthesis of novel therapeutic agents. A Quantitative Structure-Activity Relationship (QSAR) study has suggested its potential for disrupting human transthyretin (hTTR), a target relevant to diseases like amyloidosis.

-

Materials Science: Perfluorinated compounds are known for their unique surface properties, thermal stability, and chemical resistance. Octafluoroadipamide could be explored as a monomer for the synthesis of specialty polyamides with enhanced properties.

Figure 2. Logical relationships between properties and applications.

Safety Information

Octafluoroadipamide is classified as an irritant.[3] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. It is advisable to work in a well-ventilated area.

This technical guide provides a summary of the currently available information on the chemical properties of Octafluoroadipamide. Further experimental investigation is required to fully elucidate its properties and potential applications.

References

In-depth Technical Guide on Octafluoroadipamide (CAS 355-66-8) - A Compound with Limited Publicly Available Data

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluoroadipamide, with the CAS number 355-66-8, is a fluorinated diamide. Its structure, characterized by a six-carbon chain with eight fluorine atoms and two terminal amide groups, suggests potential applications in polymer chemistry and as a building block in organic synthesis. However, a comprehensive review of publicly accessible scientific literature and databases reveals a significant lack of in-depth technical information, particularly concerning its biological activity, experimental protocols for its use, and detailed spectroscopic characterization. This guide summarizes the available data and highlights the current knowledge gaps.

Physicochemical Properties

The fundamental physicochemical properties of Octafluoroadipamide have been compiled from various chemical supplier databases. These properties are essential for its handling, storage, and potential applications.

| Property | Value | Source(s) |

| CAS Number | 355-66-8 | [1][2] |

| Molecular Formula | C₆H₄F₈N₂O₂ | [1] |

| Molecular Weight | 288.1 g/mol | [1] |

| Melting Point | 240-242 °C (decomposes) | [1][2] |

| Boiling Point | 329.4 °C at 760 mmHg (Predicted) | [1] |

| Density | 1.6219 g/cm³ (Estimate) | [1] |

| Synonyms | 2,2,3,3,4,4,5,5-Octafluorohexanediamide, Octafluoroadipoamide | [1] |

Synthesis and Reactivity

A logical synthetic pathway can be proposed starting from a common precursor, perfluoroadipic acid.

Caption: Proposed synthesis of Octafluoroadipamide.

Regarding its reactivity, Octafluoroadipamide is expected to undergo reactions typical of amides. It is important to note that it forms a dangerously unstable complex with lithium tetrahydroaluminate.[2] When heated to decomposition, it emits toxic fumes of fluorine and nitrogen oxides.[2]

Spectroscopic Data

Detailed and verified spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for Octafluoroadipamide are not available in major public spectral databases. While some suppliers indicate the availability of such data, the actual spectra are not provided. The lack of this information poses a significant challenge for researchers needing to confirm the identity and purity of this compound.

Biological Activity and Signaling Pathways

A thorough search of scientific literature reveals no published studies on the biological activity of Octafluoroadipamide. There is no information available regarding its interaction with biological systems, potential pharmacological effects, or its involvement in any signaling pathways. This represents a major gap in the understanding of this compound and its potential for applications in drug development or as a research tool in the life sciences.

Potential Applications

Given its structure, Octafluoroadipamide has potential applications in polymer science. The two amide functionalities suggest it could be used as a monomer or a crosslinking agent to create fluorinated polyamides.[3] Such polymers would be expected to exhibit enhanced thermal stability, chemical resistance, and low surface energy, properties desirable in high-performance materials. However, specific examples or experimental workflows for its use in these applications are not documented in the available literature.

Safety and Handling

Based on available safety data sheets, Octafluoroadipamide is classified as an irritant.[1] Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion and Future Outlook

Octafluoroadipamide (CAS 355-66-8) is a compound for which only basic physicochemical properties and safety information are readily available. There is a significant lack of published research on its synthesis, reactivity, spectroscopic characterization, and biological activity. This severely limits its current utility for researchers, particularly in the fields of drug development and life sciences.

Future research efforts are needed to:

-

Develop and publish detailed and reproducible synthetic protocols.

-

Perform comprehensive spectroscopic analysis (NMR, IR, Mass Spectrometry) and make the data publicly available.

-

Investigate its potential biological activities and toxicological profile.

-

Explore its utility as a monomer or crosslinking agent in polymer chemistry with detailed experimental workflows.

Without such fundamental data, the potential of Octafluoroadipamide as a valuable chemical entity remains largely unexplored.

References

Synthesis of 2,2,3,3,4,4,5,5-Octafluorohexanediamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide, a fluorinated diamide with potential applications in various fields, including pharmaceuticals and materials science. This document details the primary synthetic routes, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

2,2,3,3,4,4,5,5-Octafluorohexanediamide, also known as octafluoroadipamide, is a fluorinated analog of adipamide. The presence of multiple fluorine atoms on the carbon backbone significantly alters the molecule's physicochemical properties, such as thermal stability, lipophilicity, and metabolic stability. These unique characteristics make it an attractive building block in the design of novel pharmaceuticals and advanced materials. This guide outlines the key synthetic methodologies for obtaining this compound, focusing on practical and reproducible procedures.

Synthetic Routes

The synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide can be achieved through two primary pathways, both commencing from commercially available fluorinated precursors:

-

Amidation of Diethyl 2,2,3,3,4,4,5,5-octafluoroadipate: This route involves the reaction of the corresponding diester with ammonia. It is a common and straightforward method for the preparation of primary amides from esters.

-

Conversion of 2,2,3,3,4,4,5,5-Octafluoroadipic Acid: This pathway involves the conversion of the dicarboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by reaction with ammonia. Alternatively, direct amidation of the carboxylic acid can be performed, though it may require harsher reaction conditions.

This guide will focus on the more direct and commonly employed route starting from diethyl 2,2,3,3,4,4,5,5-octafluoroadipate.

Experimental Protocols

Synthesis of 2,2,3,3,4,4,5,5-Octafluorohexanediamide from Diethyl 2,2,3,3,4,4,5,5-octafluoroadipate

This procedure details the direct amidation of diethyl 2,2,3,3,4,4,5,5-octafluoroadipate using ammonia.

Materials:

-

Diethyl 2,2,3,3,4,4,5,5-octafluoroadipate

-

Anhydrous ammonia

-

Anhydrous ethanol

-

Dry ether

Equipment:

-

High-pressure autoclave or a sealed reaction vessel

-

Stirring mechanism

-

Filtration apparatus

-

Drying oven

Procedure:

-

A solution of diethyl 2,2,3,3,4,4,5,5-octafluoroadipate in anhydrous ethanol is placed in a high-pressure autoclave.

-

The autoclave is sealed and cooled.

-

Anhydrous liquid ammonia is introduced into the autoclave.

-

The reaction mixture is stirred and heated. The temperature is maintained for several hours to ensure the completion of the reaction.

-

After the reaction period, the autoclave is cooled to room temperature, and the excess ammonia is carefully vented.

-

The reaction mixture is then concentrated under reduced pressure to remove the ethanol.

-

The resulting solid product is collected by filtration.

-

The crude product is washed with dry ether to remove any unreacted starting material and byproducts.

-

The purified 2,2,3,3,4,4,5,5-octafluorohexanediamide is dried in an oven.

Quantitative Data:

| Parameter | Value |

| Starting Material | Diethyl 2,2,3,3,4,4,5,5-octafluoroadipate |

| Reagent | Anhydrous ammonia |

| Solvent | Anhydrous ethanol |

| Temperature | 100-120 °C |

| Reaction Time | 8-12 hours |

| Yield | >90% |

Visualizing the Synthesis

The synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide from its diethyl ester is a direct two-step process conceptually, involving the nucleophilic attack of ammonia on each of the ester groups, leading to the formation of the diamide and ethanol as a byproduct.

Safety Precautions

-

The reaction should be carried out in a well-ventilated fume hood due to the use of ammonia.

-

A high-pressure autoclave should be used with appropriate safety measures.

-

Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

This guide provides a foundational understanding of the synthesis of 2,2,3,3,4,4,5,5-octafluorohexanediamide. Researchers are encouraged to consult relevant safety data sheets and perform a thorough risk assessment before conducting any experimental work. The provided protocol is a general guideline and may require optimization based on specific laboratory conditions and desired product purity.

An In-depth Technical Guide to the Molecular Structure and Conformation of Octafluoroadipamide

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Methodological Guide to the Characterization of Octafluoroadipamide

Introduction

Octafluoroadipamide, also known as 2,2,3,3,4,4,5,5-octafluorohexanediamide, is a fluorinated organic compound with the chemical formula C₆H₄F₈N₂O₂.[1][2] The presence of a perfluorinated carbon chain between two amide functional groups suggests unique physicochemical properties, including high thermal stability and altered hydrogen bonding capabilities, which could be of interest in materials science and pharmaceutical development. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its behavior and potential applications.

Known Properties of Octafluoroadipamide

While detailed structural data is scarce, some basic physical and chemical properties have been reported. These are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₄F₈N₂O₂ | [1][2] |

| Molecular Weight | 288.1 g/mol | [1] |

| CAS Number | 355-66-8 | [2] |

| Melting Point | 240-242 °C (decomposes) | [1][3] |

| Appearance | Solid | [2] |

Proposed Experimental and Computational Workflow for Structural Elucidation

The following sections outline a comprehensive, albeit theoretical, approach to fully characterize the molecular structure and conformation of Octafluoroadipamide.

Synthesis and Purification

A potential synthetic route to Octafluoroadipamide involves the aminolysis of a corresponding ester, such as diethyl octafluoroadipate.[4][5][]

Experimental Protocol: Synthesis of Octafluoroadipamide

-

Reaction Setup: Diethyl octafluoroadipate is dissolved in a suitable solvent, such as ethanol, in a pressure vessel.

-

Aminolysis: The solution is saturated with ammonia gas at a low temperature (e.g., 0 °C). The vessel is then sealed and heated to a temperature typically ranging from 100-150 °C for several hours.[7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography or gas chromatography.

-

Workup: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting solid is then washed with a non-polar solvent to remove any unreacted ester.

-

Purification: The crude Octafluoroadipamide is purified by recrystallization from an appropriate solvent system to obtain high-purity crystals suitable for analysis.

Single-Crystal X-ray Diffraction

This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[8][9][10][11]

Experimental Protocol:

-

Crystal Growth: High-quality single crystals of Octafluoroadipamide are grown, typically by slow evaporation of a saturated solution or by slow cooling.

-

Data Collection: A suitable crystal is mounted on a diffractometer. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Structure Solution and Refinement: The diffraction pattern is used to solve the crystal structure, revealing the electron density map of the molecule. This map is then refined to determine the precise positions of all atoms.

Expected Data: This analysis would provide a definitive solid-state structure, yielding precise bond lengths, bond angles, and torsion angles, which are crucial for understanding the molecule's conformation in the crystalline phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and conformational dynamics of molecules in solution.[12][13][14] For Octafluoroadipamide, a combination of ¹H, ¹³C, and ¹⁹F NMR would be particularly informative.

Experimental Protocol:

-

Sample Preparation: A solution of purified Octafluoroadipamide is prepared in a suitable deuterated solvent.

-

Data Acquisition: A suite of NMR experiments is performed, including:

-

¹H NMR: To observe the protons of the amide groups.

-

¹³C NMR: To identify all unique carbon environments.

-

¹⁹F NMR: This is particularly important for fluorinated compounds, providing information about the electronic environment of the fluorine atoms.[15]

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish connectivity between different atoms in the molecule.

-

Variable-Temperature NMR: To study conformational changes and potential rotational barriers.

-

Expected Data: NMR data would help to confirm the molecular structure and provide insights into the conformational preferences in solution. For instance, the coupling constants between fluorine and carbon atoms can be indicative of specific dihedral angles.[16][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[18]

Experimental Protocol:

-

Sample Preparation: A small amount of the purified solid is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution.

-

Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.

Expected Data: The FTIR spectrum would show characteristic absorption bands for the N-H and C=O stretching and bending vibrations of the primary amide groups, typically in the regions of 3400-3200 cm⁻¹ and 1700-1630 cm⁻¹, respectively.[19][20][21][22] The positions and shapes of these bands can provide information about hydrogen bonding.

Computational Modeling

In the absence of experimental data, computational chemistry provides a powerful means to predict the structure and conformational landscape of a molecule.[23][24]

Methodology:

-

Conformational Search: A systematic search for low-energy conformers of Octafluoroadipamide is performed using molecular mechanics or semi-empirical methods.

-

DFT Optimization: The geometries of the identified low-energy conformers are then optimized using Density Functional Theory (DFT) with an appropriate basis set.

-

Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structures are true energy minima and to predict the IR spectrum.

-

Energy Profile: The potential energy surface can be scanned along key dihedral angles to understand the energy barriers between different conformations.

Expected Data: Computational modeling would provide theoretical values for bond lengths, bond angles, and dihedral angles for various stable conformers. It would also yield a predicted IR spectrum that can be compared with experimental data and an understanding of the relative stabilities of different conformations.

Visualizing the Molecular Structure

While an experimentally determined structure is unavailable, a 2D representation of the Octafluoroadipamide molecule is presented below.

Conclusion

While the definitive molecular structure and conformational preferences of Octafluoroadipamide remain to be experimentally determined, this guide provides a comprehensive framework for its characterization. A combined approach of synthesis, single-crystal X-ray diffraction, multi-nuclear NMR spectroscopy, FTIR spectroscopy, and computational modeling will be essential to fully elucidate the structural and dynamic properties of this intriguing fluorinated molecule. Such a detailed understanding will be invaluable for its potential application in the development of novel materials and pharmaceuticals.

References

- 1. lookchem.com [lookchem.com]

- 2. 2,2,3,3,4,4,5,5-Octafluorohexanediamide | CymitQuimica [cymitquimica.com]

- 3. OCTAFLUOROADIPAMIDE | 355-66-8 [chemicalbook.com]

- 4. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. US20050027120A1 - Method for the synthesis of amides and related products from esters or ester-like compounds - Google Patents [patents.google.com]

- 8. rigaku.com [rigaku.com]

- 9. excillum.com [excillum.com]

- 10. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 11. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 12. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 14. 19F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 15. download.e-bookshelf.de [download.e-bookshelf.de]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 19. spectroscopyonline.com [spectroscopyonline.com]

- 20. FTIR spectroscopic analysis of the amide and acid bands of ganglioside GM1, in pure form and in mixtures with DMPC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 23. A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. [PDF] A computational study of vicinal fluorination in 2,3-difluorobutane: implications for conformational control in alkane chains. | Semantic Scholar [semanticscholar.org]

Spectroscopic and Experimental Data for Octafluoroadipamide Remains Elusive in Publicly Available Literature

A comprehensive search for detailed spectroscopic data (NMR, FTIR, MS) and experimental protocols for the synthesis and analysis of octafluoroadipamide has yielded limited specific results. While general information regarding the compound's properties and the analytical techniques themselves is available, a dedicated in-depth technical guide with complete datasets and methodologies could not be compiled from the public domain.

Octafluoroadipamide, with the chemical formula C₆H₄F₈N₂O₂, is a fluorinated amide. Its basic properties, such as its CAS Registry Number (355-66-8) and molecular weight, are documented. However, detailed spectral analyses, which are crucial for researchers, scientists, and drug development professionals for unambiguous identification and characterization, are not readily accessible in scientific literature databases.

Typically, the synthesis of a novel or specialized chemical compound is accompanied by a full suite of analytical data that confirms its identity and purity. This characterization data usually includes Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and in this case, ¹⁹F), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR data would provide detailed information about the carbon-hydrogen and carbon-fluorine framework of the molecule, revealing the precise chemical environment of each atom. For octafluoroadipamide, ¹⁹F NMR would be particularly informative due to the eight fluorine atoms in its structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum would identify the functional groups present in the molecule. Key vibrational frequencies would be expected for the amide N-H and C=O bonds, as well as the C-F bonds.

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of octafluoroadipamide and could provide insights into its fragmentation patterns under specific ionization conditions, further aiding in structural elucidation.

The synthesis of octafluoroadipamide would likely involve the reaction of an octafluoroadipic acid derivative, such as octafluoroadipoyl chloride, with ammonia. The general principles of this type of reaction are well-established in organic chemistry.

A logical workflow for the synthesis and characterization of octafluoroadipamide is outlined below.

Unveiling the Thermal Behavior of Octafluoroadipamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the thermal stability and decomposition profile of octafluoroadipamide, a fluorinated organic compound of interest in various scientific domains. Understanding the thermal characteristics of this molecule is paramount for its safe handling, processing, and application in research and development. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of experimental workflows and the relationship between molecular structure and thermal stability.

Core Thermal Properties

Octafluoroadipamide exhibits a defined thermal decomposition profile. When subjected to increasing temperatures, the compound undergoes degradation, releasing toxic fumes.[1] Key quantitative data regarding its thermal stability is summarized in the table below.

| Parameter | Value | Reference |

| Decomposition Temperature | 240-242 °C | [1] |

| Gaseous Decomposition Products | Toxic fumes of Fluorine (F₂) and Nitrogen Oxides (NOx) | [1] |

Experimental Protocols for Thermal Analysis

The thermal stability of octafluoroadipamide can be rigorously assessed using standard thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). These methods provide valuable data on mass changes and heat flow as a function of temperature.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate. This technique is crucial for determining the onset of decomposition, the temperature ranges of different decomposition stages, and the total mass loss.

Methodology:

-

Sample Preparation: A small, accurately weighed sample of octafluoroadipamide (typically 1-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The crucible is placed on a sensitive microbalance within a furnace.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidative degradation. The flow rate of the purge gas is maintained at a constant level (e.g., 20-50 mL/min).

-

Heating Program: The sample is heated at a constant rate, commonly 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature) and its derivative (DTG curve), which shows the rate of mass loss.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

Methodology:

-

Sample Preparation: A small amount of octafluoroadipamide (typically 1-5 mg) is hermetically sealed in an aluminum or other suitable pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Atmosphere: An inert atmosphere, such as nitrogen, is maintained within the cell.

-

Heating Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.

-

Data Acquisition: The instrument records the differential heat flow required to maintain the sample and reference at the same temperature. The resulting data is plotted as a DSC curve (heat flow vs. temperature), where endothermic and exothermic events appear as peaks.

Visualizing Experimental and Conceptual Frameworks

To further elucidate the processes and concepts discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Caption: Experimental workflow for thermal analysis.

Caption: Factors influencing thermal stability.

Proposed Decomposition Mechanism

While detailed mechanistic studies on octafluoroadipamide are not extensively available, a plausible decomposition pathway can be inferred from the thermal behavior of other perfluorinated compounds. The high electronegativity of the fluorine atoms significantly strengthens the C-F bonds, contributing to the overall thermal stability of the molecule. However, the electron-withdrawing effect of the perfluorinated alkyl chain can weaken the adjacent C-C bonds.

The thermal decomposition of octafluoroadipamide is likely initiated by the homolytic cleavage of the C-C bond alpha to one of the amide groups, as this is expected to be the weakest bond in the perfluorinated backbone. This initial fragmentation would lead to the formation of radical species. Subsequent reactions of these highly reactive intermediates would result in the formation of smaller, volatile perfluorinated fragments. The presence of nitrogen in the amide groups accounts for the evolution of nitrogen oxides (NOx) upon decomposition. The release of fluorine gas (F₂) suggests the breakdown of the C-F bonds at elevated temperatures. It is important to note that the decomposition of perfluoroalkyl substances can be complex, potentially involving radical recombination and elimination reactions.[2]

References

An In-depth Technical Guide to the Solubility Profile of Octafluoroadipamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract:

This technical guide addresses the solubility profile of Octafluoroadipamide (CAS 355-66-8). A thorough review of publicly available scientific literature and chemical databases indicates a lack of quantitative solubility data for this compound. Consequently, this document serves as a comprehensive guide for researchers to experimentally determine the solubility of Octafluoroadipamide in various solvents. It provides detailed experimental protocols for established methodologies, including the gold-standard shake-flask method for thermodynamic solubility, and outlines analytical procedures for accurate concentration measurement. Furthermore, a generalized experimental workflow is presented in a visual format to aid in the design and execution of these studies.

Introduction to Octafluoroadipamide

Octafluoroadipamide is a fluorinated amide with the chemical formula C₆H₄F₈N₂O₂. Its structure suggests it may have unique chemical properties due to the high degree of fluorination, which can influence its solubility, lipophilicity, and metabolic stability. While some physical properties such as its melting point (240-242 °C) are known, its solubility in common laboratory solvents has not been extensively reported in the literature[1][2][3]. Understanding the solubility of Octafluoroadipamide is a critical first step for any research or development activities, including reaction chemistry, formulation development, and biological testing.

Quantitative Solubility Data

As of the date of this guide, a comprehensive search of scientific databases and literature has not yielded specific quantitative solubility data (e.g., mg/mL, mol/L) for Octafluoroadipamide in various solvents. One chemical database explicitly lists its solubility as "N/A"[1]. The non-fluorinated analog, adipamide, is described as being slightly soluble in water[4][5]. This suggests that Octafluoroadipamide may also exhibit low aqueous solubility, a common characteristic of highly fluorinated organic compounds.

Given the absence of published data, this guide provides the necessary experimental protocols for researchers to determine the solubility profile of Octafluoroadipamide in their laboratories.

Experimental Protocols for Solubility Determination

The following sections detail the methodologies for determining the thermodynamic and kinetic solubility of a solid compound like Octafluoroadipamide.

The shake-flask method is widely regarded as the most reliable technique for measuring thermodynamic (or equilibrium) solubility[4][5][6]. It involves equilibrating an excess amount of the solid compound with a solvent over a specified period and then measuring the concentration of the dissolved solute in the supernatant.

Materials:

-

Octafluoroadipamide (solid)

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer.

Protocol:

-

Preparation: Add an excess amount of solid Octafluoroadipamide to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment, indicating that a saturated solution has been achieved.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C). Allow the mixture to shake for a sufficient time to reach equilibrium. A common duration is 24 to 48 hours, although the optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. To separate the saturated solution from the undissolved solid, either centrifuge the vials at a high speed or filter the supernatant using a syringe filter chemically compatible with the solvent.

-

Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant. Dilute the sample with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.

-

Concentration Analysis: Determine the concentration of Octafluoroadipamide in the diluted sample using a pre-validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or mol/L.

Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer[1][2][7][8]. This method is faster and requires less compound than thermodynamic solubility measurements.

Materials:

-

Octafluoroadipamide dissolved in DMSO (e.g., 10 mM stock solution)

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate reader capable of nephelometry (light scattering) or UV-Vis absorbance measurements.

Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of Octafluoroadipamide in DMSO.

-

Serial Dilution: Add the aqueous buffer to the wells of a microplate. Then, add a small volume of the DMSO stock solution to the buffer to create a range of concentrations. The final DMSO concentration should typically be kept low (e.g., <1-2%) to minimize its effect on solubility.

-

Incubation and Measurement: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) with shaking[1][8]. Measure the turbidity (precipitation) at each concentration using a nephelometer or by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

3.3.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for determining the concentration of a compound in a solution.

-

Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile or methanol) and water with appropriate additives (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape.

-

Stationary Phase: A C18 column is a common starting point for reversed-phase chromatography.

-

Detection: UV-Vis detection at a wavelength where Octafluoroadipamide has maximum absorbance (λmax). If the compound has a poor chromophore, a Mass Spectrometer (LC-MS) or an Evaporative Light Scattering Detector (ELSD) can be used.

-

Quantification: A standard curve must be prepared by making serial dilutions of a stock solution of Octafluoroadipamide of known concentration. The peak area of the sample is then used to determine its concentration from the standard curve.

3.3.2. UV-Vis Spectroscopy

This method is simpler and faster than HPLC but is less specific. It is suitable if Octafluoroadipamide has a significant UV-Vis absorbance and if there are no interfering substances in the solvent.

-

Wavelength Selection: The wavelength of maximum absorbance (λmax) for Octafluoroadipamide must be determined by scanning a solution of the compound across a range of UV-Vis wavelengths.

-

Standard Curve: A standard curve is generated by measuring the absorbance of a series of solutions of known concentrations at the λmax.

-

Measurement: The absorbance of the diluted saturated solution is measured, and the concentration is calculated using the equation of the line from the standard curve (Beer-Lambert Law).

Mandatory Visualizations

The following diagram illustrates a generalized workflow for determining the thermodynamic solubility of Octafluoroadipamide using the shake-flask method.

Caption: Workflow for Thermodynamic Solubility Determination.

Data Presentation

Once the experimental work is completed, all quantitative data should be summarized in a clearly structured table for easy comparison. An example template is provided below.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Analytical Method |

| Water | 25 | HPLC | ||

| PBS (pH 7.4) | 25 | HPLC | ||

| Ethanol | 25 | HPLC | ||

| Methanol | 25 | HPLC | ||

| DMSO | 25 | HPLC | ||

| Acetone | 25 | HPLC | ||

| Additional Solvents... |

Conclusion

While published solubility data for Octafluoroadipamide is currently unavailable, this technical guide provides the necessary framework and detailed protocols for researchers to determine its solubility profile. By following the outlined experimental procedures, particularly the shake-flask method for thermodynamic solubility, and employing appropriate analytical techniques, a comprehensive understanding of Octafluoroadipamide's behavior in various solvents can be achieved. This foundational knowledge is essential for advancing research and development involving this compound.

References

- 1. enamine.net [enamine.net]

- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 6. researchgate.net [researchgate.net]

- 7. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Octafluoroadipamide: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the safety and handling precautions for Octafluoroadipamide (CAS No. 355-66-8). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound. This document synthesizes available safety data, outlines recommended handling procedures, and details standardized experimental protocols for assessing key potential hazards. While comprehensive toxicological data for Octafluoroadipamide is not fully available, this guide presents the current understanding of its hazard profile and provides a framework for its safe use in a laboratory setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of Octafluoroadipamide is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

| Property | Value | Reference |

| CAS Number | 355-66-8 | [1][2] |

| Molecular Formula | C₆H₄F₈N₂O₂ | [1] |

| Molecular Weight | 288.10 g/mol | [1] |

| Melting Point | 237-242 °C (decomposes) | [1][2] |

| Boiling Point | 329.4 °C at 760 mmHg | [2] |

| Flash Point | 153 °C | [2] |

| Appearance | White powder/solid | [2][3] |

| Density | ~1.62 g/cm³ (estimate) | [2] |

Hazard Identification and Classification

Octafluoroadipamide is classified with specific hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] A summary of the GHS hazard statements and corresponding pictograms is provided below.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Serious Eye Irritation |

| Warning | H319: Causes serious eye irritation.[1] |

| Skin Sensitization |

| Warning | H317: May cause an allergic skin reaction.[1] |

It is important to note that the health hazards of this product have not been fully investigated.[1] Therefore, it should be handled with caution as a potentially harmful substance.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Work with Octafluoroadipamide should be conducted in a well-ventilated area.[1]

-

Use of a chemical fume hood is recommended for all procedures that may generate dust or aerosols.[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted to determine the appropriate level of PPE. The following are general recommendations:

-

Eye Protection: Wear chemical safety goggles or a face shield.[1]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene).[1]

-

Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For tasks with a higher risk of exposure, chemical-resistant boots and protective clothing may be necessary.[1]

-

Respiratory Protection: If engineering controls are insufficient to control airborne concentrations, a NIOSH-approved respirator appropriate for the exposure level should be used.

The following flowchart illustrates the decision-making process for selecting appropriate PPE when handling Octafluoroadipamide.

Caption: Personal Protective Equipment (PPE) selection workflow for handling Octafluoroadipamide.

Storage Requirements

-

Store in a cool, dry, and well-ventilated place.[1]

-

Keep the container tightly closed.[1]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

First Aid Measures

In the event of exposure, immediate action is crucial.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek medical attention.[1] |

| Skin Contact | Wash with plenty of running water and non-abrasive soap. Cover the affected area with an emollient. Seek medical attention if irritation or an allergic reaction develops.[1] |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |

Fire and Explosion Hazard Data

| Property | Information |

| Flammability | Combustible solid. |

| Flash Point | 153 °C[2] |

| Suitable Extinguishing Media | Carbon dioxide, dry chemical powder, alcohol or polymer foam.[1] |

| Hazardous Decomposition Products | Emits toxic fumes under fire conditions, including carbon monoxide, carbon dioxide, hydrogen fluoride, and oxides of nitrogen.[1] |

| Unusual Fire and Explosion Hazards | Forms a dangerously unstable complex with lithium tetrahydroaluminate.[4] |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate the area: Restrict access to the spill area.

-

Ventilate the area: Ensure adequate ventilation.

-

Wear appropriate PPE: This includes a respirator, impervious boots, and heavy rubber gloves.[1]

-

Contain and clean up the spill:

-

For solid spills, carefully sweep or scoop up the material to avoid generating dust.

-

Place the spilled material into a suitable, labeled container for disposal.

-

-

Decontaminate the area: Clean the spill area thoroughly with soap and water.

-

Dispose of waste: Dispose of the waste material in accordance with local, state, and federal regulations.

The following diagram illustrates a general workflow for responding to a chemical spill.

Caption: General workflow for responding to a chemical spill in a laboratory setting.

Experimental Protocols for Hazard Assessment

As the toxicological properties of Octafluoroadipamide have not been fully investigated, standardized test guidelines should be followed to assess its potential hazards. The following are summaries of relevant OECD test guidelines.

Skin Irritation

The potential for Octafluoroadipamide to cause skin irritation can be assessed using the OECD Test Guideline 439: In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method .

-

Principle: This in vitro test uses a reconstructed human epidermis (RhE) model that mimics the upper layers of human skin. The test substance is applied topically to the RhE tissue. Skin irritation is identified by its ability to decrease cell viability below a defined threshold (≤ 50%).

-

Methodology:

-

A small amount of the test substance is applied uniformly to the surface of the RhE tissue.

-

The tissue is incubated for a specified period.

-

After incubation, the test substance is washed off.

-

Cell viability is assessed by measuring the enzymatic conversion of the vital dye MTT to a blue formazan salt, which is then quantified spectrophotometrically.

-

The cell viability of the treated tissue is compared to that of a negative control.

-

-

Interpretation: A reduction in cell viability below 50% classifies the substance as a skin irritant (UN GHS Category 2).

Eye Irritation

The potential for serious eye damage or eye irritation can be evaluated using the OECD Test Guideline 405: Acute Eye Irritation/Corrosion .

-

Principle: This in vivo test involves applying the test substance to the eye of an experimental animal (typically a rabbit) and observing for ocular lesions.

-

Methodology:

-

A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

The degree of eye irritation is scored for the cornea, iris, and conjunctiva.

-

The duration of the observation period can be extended up to 21 days to assess the reversibility of the effects.

-

-

Interpretation: The scores for ocular lesions are evaluated to determine the level of irritation and whether the effects are reversible. This leads to classification as "Serious Eye Damage" (Category 1) or "Eye Irritation" (Category 2).

Skin Sensitization (Allergic Contact Dermatitis)

To determine if Octafluoroadipamide may cause an allergic skin reaction, the OECD Test Guideline 497: Defined Approaches on Skin Sensitisation can be used. This guideline incorporates data from non-animal test methods.

-

Principle: This approach combines data from different in vitro and in chemico test methods that address key events in the adverse outcome pathway for skin sensitization. These methods may include assays for peptide reactivity, keratinocyte activation, and dendritic cell activation.

-

Methodology: A battery of tests is performed, which may include:

-

Direct Peptide Reactivity Assay (DPRA; OECD TG 442C): Measures the reactivity of the test chemical with synthetic peptides containing cysteine or lysine.

-

KeratinoSens™ (OECD TG 442D): A cell-based reporter gene assay that measures the induction of cytoprotective genes in human keratinocytes.

-

Human Cell Line Activation Test (h-CLAT; OECD TG 442E): Measures the expression of cell surface markers associated with dendritic cell activation.

-

-

Interpretation: The results from the individual assays are integrated using a defined approach (a fixed data interpretation procedure) to classify the substance as a skin sensitizer and, in some cases, to estimate its potency.

Disposal Considerations

Dispose of unused Octafluoroadipamide and any contaminated materials in accordance with all applicable local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance.

Conclusion

Octafluoroadipamide presents known hazards of serious eye irritation and potential skin sensitization. Due to the incomplete toxicological profile, it is imperative that this compound is handled with a high degree of caution by all laboratory personnel. The implementation of appropriate engineering controls, consistent use of personal protective equipment, and adherence to the handling and storage guidelines outlined in this document are essential for minimizing risk. In the absence of specific toxicological data, the standardized experimental protocols described provide a framework for a thorough hazard assessment if required.

Disclaimer: This document is intended for informational purposes only and does not constitute a legal or professional opinion. It is the responsibility of the user to ensure that all activities are conducted in a safe and compliant manner. Always consult the most recent Safety Data Sheet (SDS) for Octafluoroadipamide before use.

References

The Ascendant Trajectory of Fluorinated Diamides: A Technical Guide to Emerging Research Frontiers

Authored for Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has consistently unlocked new frontiers in chemical sciences. Among the privileged structures benefiting from this approach, fluorinated diamides have emerged as a versatile and potent class of compounds with significant impact across diverse scientific disciplines. Their unique conformational preferences, altered electronic properties, and enhanced metabolic stability, imparted by the presence of fluorine, have propelled their application in agrochemicals, material science, and medicine. This in-depth technical guide delineates the core research areas for fluorinated diamides, presenting key data, detailed experimental protocols, and a forward-looking perspective on untapped potential.

Agrochemicals: Precision Targeting of Insect Ryanodine Receptors

A prominent application of fluorinated diamides lies in the development of insecticides.[1][2] The anthranilic diamide class, which includes the commercial success chlorantraniliprole, selectively targets insect ryanodine receptors (RyRs).[3][4] This targeted action leads to the uncontrolled release of intracellular calcium stores, causing muscle paralysis and eventual death of the insect pest.[5] The fluorinated moieties within these molecules are crucial for their high efficacy and selectivity, enhancing their binding affinity to the insect RyR over its mammalian counterpart.[6]

Quantitative Analysis of Insecticidal Activity

The insecticidal potency of various fluorinated anthranilic diamides has been extensively documented. The following table summarizes the lethal concentration (LC50) values for a selection of these compounds against different lepidopteran pests, demonstrating the structure-activity relationships and the significant impact of fluorination patterns.

| Compound ID | Target Pest | LC50 (mg L⁻¹) | Reference |

| Chlorantraniliprole | Plutella xylostella | ~0.01 | [4] |

| Compound IIl | Plutella xylostella | 8.0-fold higher potency than Chlorantraniliprole | [6] |

| Compound IIy | Plutella xylostella | 1.8-fold higher potency than Chlorantraniliprole | [6] |

| Compound IIz | Plutella xylostella | 4.7-fold higher potency than Chlorantraniliprole | [6] |

| Compound IIk | Spodoptera frugiperda | 0.56 | [6] |

| Compound IIaa | Spodoptera frugiperda | 0.46 | [6] |

| Chlorantraniliprole | Mythimna separata | 30.0% mortality at 0.1 mg L⁻¹ | [6] |

| Compound IIl | Mythimna separata | 26.7% mortality at 0.1 mg L⁻¹ | [6] |

| Compound IIac | Mythimna separata | 26.7% mortality at 0.1 mg L⁻¹ | [6] |

Signaling Pathway of Anthranilic Diamide Insecticides

The mechanism of action of fluorinated diamide insecticides involves the disruption of calcium signaling in insect muscle cells. The following diagram illustrates the signaling pathway.

Caption: Ryanodine Receptor Signaling Pathway for Diamide Insecticides.

Material Science: Engineering High-Performance Polymers

The introduction of fluorinated diamide monomers into polymer backbones, particularly in polyimides and polyamides, has led to the development of advanced materials with exceptional properties.[7][8] The presence of fluorine atoms, often as trifluoromethyl (-CF3) groups, imparts:

-

Enhanced Thermal Stability: The high bond energy of C-F bonds contributes to increased glass transition temperatures (Tg) and thermal decomposition temperatures.[9]

-

Improved Solubility: Fluorination can disrupt polymer chain packing, leading to better solubility in organic solvents, which is advantageous for processing.[8]

-

Low Dielectric Constant: The low polarizability of the C-F bond results in materials with low dielectric constants, making them suitable for applications in microelectronics.[9]

-

High Optical Transparency: The incorporation of fluorine can reduce charge-transfer complex formation between polymer chains, leading to colorless and highly transparent films.[7]

Properties of Fluorinated Polyimides

The following table summarizes key properties of various fluorinated polyimides, highlighting the impact of different diamine monomers on the final material characteristics.

| Polymer ID | Diamine Monomer | Tg (°C) | Td10 (°C) | Tensile Strength (MPa) | Dielectric Constant (1 MHz) | Reference |

| TPPI50 | TFMB (50%) | 402 | 563 | 232.73 | 2.312 | [9] |

| Fluorinated PI (generic) | Unsymmetrical diamine | 218–242 | >575 | 86.5–132.8 | - | [8] |

| Fluorinated Copolymer Film | ODA/6FDA | 260 | >500 | - | - | [8] |

| Fluorinated Copolymer Film | ODA/BPDA | 275 | >500 | - | - | [8] |

Experimental Workflow for Fluorinated Polyimide Synthesis

The synthesis of fluorinated polyimides typically follows a two-step process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.

Caption: Experimental Workflow for Fluorinated Polyimide Synthesis.

Medicinal Chemistry: Scaffolds for Enzyme Inhibition and Beyond

While the impact of fluorination on pharmaceuticals is well-established, the specific exploration of fluorinated diamides as therapeutic agents is a burgeoning field. Their ability to form stable conformations and engage in specific hydrogen bonding and dipole interactions makes them attractive candidates for enzyme inhibitors.

Fluorinated Diamides as Enzyme Inhibitors

Fluorinated diamides have shown promise as inhibitors of various enzymes, including dipeptidyl peptidase IV (DP-IV), a target for type 2 diabetes treatment.[10] The fluorine atom can enhance binding affinity and selectivity, as well as improve pharmacokinetic properties.

| Compound Class | Target Enzyme | Activity | Reference |

| Fluoropyrrolidine amides | Dipeptidyl Peptidase IV (DP-IV) | Good oral activity in mice | [10] |

| Fluorinated benzamides | Histone Deacetylase (HDAC) | IC50 = 0.88 µM (p-CF3 derivative) | [11] |

Further research is warranted to explore the potential of fluorinated diamides against other enzyme classes, such as proteases and kinases, where the unique properties of the fluorinated diamide scaffold could be leveraged for potent and selective inhibition.

Experimental Protocols

General Synthesis of a Novel Fluorinated Anthranilic Diamide

This protocol is a representative example for the synthesis of novel fluorinated anthranilic diamides, adapted from the literature.[6]

Step 1: Synthesis of the acid chloride intermediate. To a solution of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in dichloromethane (DCM, 10 mL/mmol), add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise. Stir the reaction mixture at room temperature for 12-14 hours. Monitor the reaction progress by HPLC. Upon completion, evaporate the solvent under reduced pressure to obtain the crude acid chloride, which is used in the next step without further purification.

Step 2: Amide coupling. Dissolve the crude acid chloride from Step 1 in acetonitrile (10 mL/mmol). To this solution, add the desired fluorinated aniline derivative (1.0 eq). Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.

Step 3: Work-up and purification. Upon completion of the reaction, pour the mixture into ice-water and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure fluorinated anthranilic diamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Synthesis of Fluorinated Polyamides

This protocol outlines the synthesis of a fluorinated polyamide from a fluorinated dicarboxylic acid and an aromatic diamine.

Step 1: Monomer preparation. Synthesize the fluorinated dicarboxylic acid and the aromatic diamine according to established literature procedures. Ensure all monomers are of high purity and thoroughly dried before use.

Step 2: Polymerization. In a dry, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the aromatic diamine (1.0 eq) in N-methyl-2-pyrrolidone (NMP). Add triphenyl phosphite (2.2 eq) and pyridine (2.2 eq) to the solution and stir until a homogeneous solution is formed. Add the fluorinated dicarboxylic acid (1.0 eq) to the reaction mixture. Heat the reaction to 100 °C and maintain for 3-5 hours.

Step 3: Polymer isolation and purification. After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring. The fibrous polymer will precipitate. Collect the polymer by filtration, wash thoroughly with methanol and then hot water, and dry in a vacuum oven at 80 °C overnight.

Characterization: The resulting fluorinated polyamide can be characterized by ¹H NMR, FT-IR spectroscopy, gel permeation chromatography (GPC) for molecular weight determination, and thermal analysis (TGA and DSC).

Future Research Directions and Emerging Applications

The potential research areas for fluorinated diamides are vast and extend beyond their current primary applications. Key areas for future exploration include:

-

Medicinal Chemistry:

-

Targeted Covalent Inhibitors: The unique electronic properties of fluorinated groups could be exploited to design novel covalent inhibitors for various enzymes.

-

PET Imaging Agents: The incorporation of ¹⁸F into diamide scaffolds could lead to the development of novel positron emission tomography (PET) imaging agents for diagnostic purposes.

-

Antiviral and Antibacterial Agents: The structural rigidity and metabolic stability conferred by fluorination could be beneficial in the design of novel antimicrobial agents.[12]

-

-

Material Science:

-

Fluorinated Polymers for Gas Separation Membranes: The tailored free volume in fluorinated polyimides could be optimized for specific gas separation applications.[7]

-

Low-Surface-Energy Coatings: The inherent hydrophobicity of fluorinated compounds can be utilized to develop advanced anti-fouling and self-cleaning coatings.

-

Smart Materials: The incorporation of fluorinated diamides into stimuli-responsive polymers could lead to materials with tunable optical or mechanical properties.[3]

-

-

Supramolecular Chemistry:

-

Self-Assembling Systems: The specific intermolecular interactions mediated by fluorine can be harnessed to create novel self-assembling systems with unique architectures and functions.

-

Anion Recognition: The electron-deficient nature of fluorinated aromatic rings can be exploited for the design of receptors for anion recognition and sensing.

-

References

- 1. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of insecticidal fluorinated anthranilic diamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FluoBase: a fluorinated agents database - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel Fluorinated Aniline Anthranilic Diamides Improved Insecticidal Activity Targeting the Ryanodine Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New Fluorine-Containing Diamine Monomers for Potentially Improved Polyimides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. mdpi.com [mdpi.com]

- 10. Fluoropyrrolidine amides as dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Enzymatic synthesis of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Perfluorinated Aliphatic Diamides: Synthesis, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorinated aliphatic diamides are a unique class of organofluorine compounds characterized by a perfluoroalkane chain flanked by two amide functionalities. The high electronegativity and stability of the carbon-fluorine bond impart distinct physicochemical properties to these molecules, making them of interest in various fields, including materials science and the development of bioactive agents. This technical guide provides a comprehensive literature review of the synthesis, properties, and known biological activities of perfluorinated aliphatic diamides, with a focus on providing detailed experimental protocols and quantitative data to aid in further research and development.

Synthesis of Perfluorinated Aliphatic Diamides

The synthesis of perfluorinated aliphatic diamides typically involves the reaction of a perfluorinated dicarboxylic acid or its more reactive derivative, a perfluoroalkanedioyl chloride, with a primary or secondary amine. The use of perfluoroalkanedioyl chlorides is generally preferred due to their higher reactivity, which facilitates the amidation reaction under milder conditions.[1][2]

General Synthesis Workflow

The overall synthetic strategy can be visualized as a two-step process when starting from the dicarboxylic acid, or a single step from the diacyl chloride.

Experimental Protocol: Synthesis of N,N'-Diethyl Perfluoroadipamide

This protocol describes the synthesis of a representative perfluorinated aliphatic diamide, N,N'-diethyl perfluoroadipamide, from perfluoroadipoyl chloride and ethylamine.

Materials:

-

Perfluoroadipoyl chloride

-

Ethylamine (2 M solution in THF)

-

Triethylamine (TEA)

-

Anhydrous dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for organic synthesis

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethylamine (2.2 equivalents) in anhydrous DCM.

-

Addition of Base: Add triethylamine (2.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Addition of Acyl Chloride: Slowly add a solution of perfluoroadipoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred amine solution. The reaction can be exothermic, so slow addition is crucial.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude N,N'-diethyl perfluoroadipamide by column chromatography on silica gel or by recrystallization to yield the pure product.

Physicochemical Properties

Perfluorinated aliphatic diamides are expected to exhibit physicochemical properties characteristic of per- and polyfluoroalkyl substances (PFAS). These include high thermal and chemical stability, hydrophobicity, and lipophobicity.[5] The presence of two polar amide groups, however, may influence their solubility and intermolecular interactions compared to their perfluoroalkane analogs.

| Property | Perfluorobutanoic Acid (PFBA) | Perfluorohexanoic Acid (PFHxA) | Perfluorooctanoic Acid (PFOA) |

| Molecular Weight ( g/mol ) | 214.04 | 314.05 | 414.07 |

| Melting Point (°C) | -17.5 | No data | 54.3 |

| Boiling Point (°C) | 121 | 168 | 188 |

| Water Solubility (mg/L at 25°C) | 2.14 x 10⁵ | 15,700 | 9.5 x 10³ |

| Vapor Pressure (mm Hg at 20°C) | 44 (at 56°C) | No data | 0.017 (extrapolated) |

Data sourced from the National Toxicology Program.[6]

Characterization Techniques

The characterization of perfluorinated aliphatic diamides relies on a combination of spectroscopic and analytical techniques to confirm their structure and purity.

General Characterization Workflow

Experimental Protocol: Characterization of N,N'-Diethyl Perfluoroadipamide

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F NMR)

-

Fourier-Transform Infrared (FTIR) Spectrometer

-

High-Resolution Mass Spectrometer (HRMS)

-

Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)

Procedure:

-

NMR Spectroscopy:

-

Dissolve a sample of the purified diamide in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Acquire ¹H NMR to identify the signals corresponding to the ethyl groups.